1,2-Bis(chlorodimethylsilyl)ethane
Overview
Description
1,2-Bis(chlorodimethylsilyl)ethane is a transparent low melting solid . It is used as a protecting reagent for primary amines . It also finds applications in the medicine field, electronics industry, and polymer material .
Molecular Structure Analysis
The molecular formula of 1,2-Bis(chlorodimethylsilyl)ethane is C6H16Cl2Si2 . The compound consists of two chlorodimethylsilyl groups attached to an ethane backbone .Physical And Chemical Properties Analysis
1,2-Bis(chlorodimethylsilyl)ethane is a transparent low melting solid with a melting point of 36–41°C and a boiling point of 198°C/734 mmHg .Scientific Research Applications
Synthesis of Silicon-Containing Macrocyclic Peroxides
1,2-Bis(chlorodimethylsilyl)ethane plays a significant role in the synthesis of cyclic silicon-containing peroxides. These compounds, which can contain various numbers of silicon atoms in their rings, are produced through reactions with gem-bis(hydroperoxides) and exhibit stability under ambient conditions. These cyclic peroxides, characterized by methods like NMR spectroscopy, X-ray diffraction, and high-resolution mass spectrometry, have yields ranging from 77 to 95%, highlighting their efficient synthesis (Arzumanyan et al., 2014).
Development of Organometallic Compounds
In organometallic chemistry, 1,2-bis(chlorodimethylsilyl)ethane is utilized to create various organometallic compounds. For instance, its interaction with different Grignard reagents results in the synthesis of tetraalkyldiphosphines. These phosphines are sensitive to air but not spontaneously inflammable, indicating their potential utility in specialized chemical environments (Burt et al., 1979).
Electrochemical Synthesis of Polymers
Electrolysis of 1,2-bis(chlorodimethylsilyl)ethane leads to the formation of poly(disilanylene)ethylenes. These high molecular weight polymers, created using copper electrodes and specific supporting electrolytes, are notable for not including silicon-oxygen bonds in their polymer backbone. This research provides insights into the electrochemical synthesis of silicon-based polymers and their potential applications (Kunai et al., 1992).
Synthesis of Heterocyclic Silicon-Nitrogen Compounds
1,2-Bis(chlorodimethylsilyl)ethane is instrumental in the preparation of novel five-membered heterocyclic silicon-nitrogen compounds. Through reactions with ammonia and amines, this compound yields products with varying yields. These outcomes contribute to the understanding of silicon-nitrogen chemistry and the potential for creating new types of heterocyclic compounds (Xie, 1981).
Formation of Condensation Products
1,2-Bis(chlorodimethylsilyl)ethane reacts with DBN (1,5-diazabicyclo[4.3.0]non-5-ene) and t-BuLi to form a condensation product, which then reacts with MgCl2 to produce a cyclic magnesium diamide with a tricyclic structure. This study demonstrates the compound's reactivity and potential for creating complex molecular structures (Ionkin & Marshall, 2003).
Safety And Hazards
properties
IUPAC Name |
chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOKOYKFDUPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC[Si](C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065520 | |
Record name | Ethylenebis(chlorodimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(chlorodimethylsilyl)ethane | |
CAS RN |
13528-93-3 | |
Record name | 1,1′-(1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13528-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(chlorodimethylsilyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013528933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenebis(chlorodimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenebis[chlorodimethylsilane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OCJ0E6J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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